molecular formula C8H19N B13640494 4-Methylheptan-1-amine

4-Methylheptan-1-amine

Katalognummer: B13640494
Molekulargewicht: 129.24 g/mol
InChI-Schlüssel: FFAFBLIKEVZQGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methylheptan-1-amine can be synthesized through several methods, including:

    Reductive Amination: This involves the reaction of 4-methylheptanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Nucleophilic Substitution: This method involves the substitution of a halogenated precursor, such as 4-methylheptan-1-bromide, with ammonia or an amine under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenated compounds and strong bases like sodium hydroxide are used.

Major Products Formed:

    Oxidation: Formation of nitriles or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines.

Wissenschaftliche Forschungsanwendungen

4-Methylheptan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methylheptan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Methylheptan-1-amine can be compared with other similar compounds such as:

    Heptan-1-amine: Lacks the methyl group at the fourth carbon, resulting in different chemical and physical properties.

    4-Methylhexan-1-amine: Has a shorter carbon chain, affecting its reactivity and applications.

    4-Methylheptan-2-amine: The position of the amine group is different, leading to variations in its chemical behavior.

Eigenschaften

Molekularformel

C8H19N

Molekulargewicht

129.24 g/mol

IUPAC-Name

4-methylheptan-1-amine

InChI

InChI=1S/C8H19N/c1-3-5-8(2)6-4-7-9/h8H,3-7,9H2,1-2H3

InChI-Schlüssel

FFAFBLIKEVZQGQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.